molecular formula C5H12ClNO B2635117 (3S,4R)-4-methylpyrrolidin-3-olhydrochloride CAS No. 1821737-27-2; 265108-42-7

(3S,4R)-4-methylpyrrolidin-3-olhydrochloride

Cat. No.: B2635117
CAS No.: 1821737-27-2; 265108-42-7
M. Wt: 137.61
InChI Key: VBEGDUJNLVSIES-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-methylpyrrolidin-3-olhydrochloride is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their biological activity and structural diversity. The specific stereochemistry of this compound makes it an important intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-methylpyrrolidin-3-olhydrochloride can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which includes the use of lipase-mediated resolution protocols. For example, the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine starting from commercially available diallylamine followed by ring-closing metathesis (RCM) via SN2 displacement reactions . The use of Pseudomonas cepacia lipase immobilized on diatomaceous earth (Amano PS-D) provides the desired enantiomer in excellent enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, automated synthesis, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-methylpyrrolidin-3-olhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.

Scientific Research Applications

(3S,4R)-4-methylpyrrolidin-3-olhydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific stereochemistry.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (3S,4R)-4-methylpyrrolidin-3-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

(3S,4R)-4-methylpyrrolidin-3-olhydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry, which imparts unique reactivity and biological activity compared to its isomers and analogs.

Properties

CAS No.

1821737-27-2; 265108-42-7

Molecular Formula

C5H12ClNO

Molecular Weight

137.61

IUPAC Name

(3S,4R)-4-methylpyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-4-2-6-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m1./s1

InChI Key

VBEGDUJNLVSIES-TYSVMGFPSA-N

SMILES

CC1CNCC1O.Cl

solubility

not available

Origin of Product

United States

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